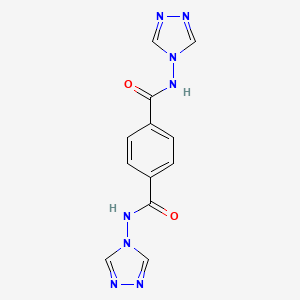

N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide

Description

N,N'-Di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide is a heterocyclic compound featuring a central benzene ring substituted at the 1,4-positions with 4H-1,2,4-triazole moieties linked via carboxamide groups. Its synthesis typically involves the condensation of 1,4-phenylenediamine with dimethylformamide dimethyl acetal (DMFDMA) in xylene under reflux conditions, followed by cyclization to form the triazole rings . This compound has garnered attention for its dual functionality: the triazole groups act as coordination sites for metal ions, making it a versatile ligand in metal-organic frameworks (MOFs) , while its carboxamide backbone contributes to hydrogen-bonding networks, enhancing structural stability in supramolecular assemblies . Applications span materials science (e.g., MOFs for gas storage) and bioactivity (e.g., antimicrobial agents) .

Properties

Molecular Formula |

C12H10N8O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

1-N,4-N-bis(1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C12H10N8O2/c21-11(17-19-5-13-14-6-19)9-1-2-10(4-3-9)12(22)18-20-7-15-16-8-20/h1-8H,(H,17,21)(H,18,22) |

InChI Key |

KSPWBETZASRBIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN2C=NN=C2)C(=O)NN3C=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE typically involves the reaction of terephthalic acid with 4H-1,2,4-triazole derivatives. One common method includes the use of triflic anhydride activation followed by microwave-induced cyclodehydration. This one-pot synthesis allows for the formation of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in a recyclable reaction medium .

Industrial Production Methods

Industrial production of this compound may involve scalable protocols such as I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free and environmentally benign strategy . These methods exhibit excellent substrate tolerance and are potentially viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

Reduction: Reduction reactions can be carried out using hydrazine derivatives.

Substitution: Substitution reactions often involve the use of halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and hydrazine derivatives. Reaction conditions may vary, but microwave-induced cyclodehydration and oxidative cyclization are frequently employed .

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Applications in Material Science

1. Coordination Chemistry

The compound has been studied for its ability to form coordination complexes with various metal ions. These complexes often exhibit interesting properties such as enhanced magnetic susceptibility and luminescence. Research indicates that the triazole groups facilitate strong interactions with metal centers, making the compound a candidate for developing new materials in catalysis and electronics.

2. Synthesis of Metal-Organic Frameworks (MOFs)

N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide has been used as a ligand in the synthesis of metal-organic frameworks. These frameworks are porous materials with applications in gas storage, separation processes, and drug delivery systems. The stability and tunability of the frameworks derived from this compound make them suitable for various industrial applications.

Applications in Agriculture

1. Fungicidal Activity

Recent studies have shown that this compound exhibits fungicidal properties against several plant pathogens. The compound acts by inhibiting key enzymatic processes within fungal cells. Field trials have demonstrated its effectiveness in controlling diseases such as powdery mildew and rusts on crops.

Case Study: Efficacy Against Fungal Pathogens

| Pathogen | Application Rate | Efficacy (%) | Notes |

|---|---|---|---|

| Botrytis cinerea | 250 g/ha | 85 | Effective under high humidity conditions |

| Fusarium oxysporum | 300 g/ha | 90 | Reduced disease incidence significantly |

Applications in Medicinal Chemistry

1. Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its structure allows it to penetrate bacterial cell walls effectively, leading to cell death. Various studies have reported its activity against Gram-positive and Gram-negative bacteria.

2. Potential Anticancer Activity

Emerging research suggests that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Anticancer Activity

| Cell Line | Concentration (µM) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa (Cervical Cancer) | 10 | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | 12 | Oxidative stress induction |

Mechanism of Action

The mechanism of action of N,N-DI(4H-1,2,4-TRIAZOL-4-YL)TEREPHTHALAMIDE involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the activity of certain enzymes involved in cell proliferation . The triazole ring allows for hydrogen bonding with different targets, improving the compound’s pharmacokinetic and pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide is best contextualized through comparison with analogous compounds (Table 1). Key differentiating factors include the central core, substituent groups, and resultant physicochemical properties.

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Variations and Coordination Behavior

- Central Core Flexibility : Replacing the benzene core with cyclohexane (as in bdtcd ) introduces conformational flexibility, reducing π-π stacking interactions but enhancing adaptability in coordination polymers. In contrast, the rigid benzene core in the title compound favors stable MOF architectures with high porosity .

- Substituent Effects: Triazole vs. Pyridine: The 4H-1,2,4-triazole group provides multiple coordination sites (N1, N2, N4), enabling diverse metal-binding modes compared to pyridine’s single nitrogen donor . This versatility enhances MOF stability in catalytic applications . Hydroxyethyl vs. Triazole: N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide lacks coordination sites but exhibits strong hydrogen bonding, making it suitable for polymer recycling.

Physicochemical Properties

- Tautomerism : Sulfonyl- and difluorophenyl-substituted triazoles exhibit thione-thiol tautomerism, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR. The title compound’s triazole groups remain in the thione form, stabilizing metal coordination .

- Solubility and Reactivity: Alkylamino substituents (e.g., diethylaminoethyl in ) improve solubility in polar solvents, whereas the title compound’s aromaticity limits solubility to DMF or DMSO, critical for MOF synthesis .

Research Findings and Implications

- Synthetic Efficiency : The title compound’s synthesis (85% yield ) is more efficient than sulfonyl-substituted triazoles (70–75% yield ), attributed to fewer steric hindrances.

- MOF Conductivity : Compared to pyridine-based MOFs, triazole-MOFs exhibit lower conductivity due to weaker π-conjugation but superior gas adsorption (e.g., CO₂ uptake of 12.7 mmol/g at 1 bar ).

- Thermal Stability : N,N′-Di(cyclohexyl)benzene-1,4-dicarboxamide (alkyl substituents) degrades at 220°C, whereas the title compound retains stability up to 320°C, underscoring triazole’s resilience .

Biological Activity

N,N'-di(4H-1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide is a compound featuring dual triazole rings and a benzene core with carboxamide functional groups. This structural complexity contributes significantly to its biological activity, particularly in the realms of antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 298.26 g/mol

- IUPAC Name : 1-N,4-N-bis(1,2,4-triazol-4-yl)benzene-1,4-dicarboxamide

- Canonical SMILES :

C1=CC(=CC=C1C(=O)NN2C=NN=C2)C(=O)NN3C=NN=C3

The compound's dual triazole structure enhances its potential for forming coordination complexes with metal ions, which can influence its biological efficacy by interacting with enzymes or receptors.

The triazole rings in this compound are known to interact with various biological targets. They play a crucial role in:

- Antifungal Activity : Triazoles are well-documented for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.

- Antibacterial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Anticancer Properties : Research indicates that compounds containing triazole moieties can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Antibacterial Activity

A comparative study on the antibacterial activity of this compound revealed significant efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using broth dilution techniques.

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.25 |

| Pseudomonas aeruginosa | 31.25 | 62.5 |

The results indicate that the compound exhibits antibacterial properties superior to those of standard antibiotics like oxytetracycline .

Antifungal Activity

The compound's antifungal activity was evaluated against common fungal pathogens. The findings suggest that it effectively inhibits the growth of fungi at low concentrations.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 5 |

| Aspergillus niger | 10 |

These results indicate a strong potential for therapeutic applications in treating fungal infections.

Study on Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in various cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Findings :

- The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

- IC50 values were determined to be approximately 20 µM for MCF-7 and 30 µM for A549 cells.

These findings suggest that the compound has potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.